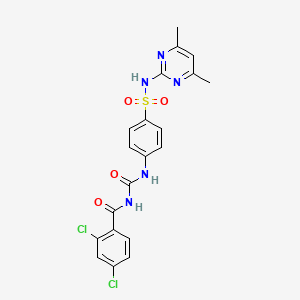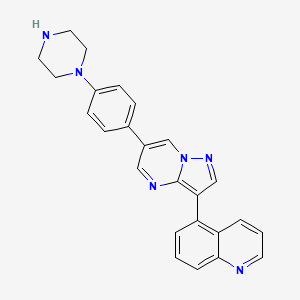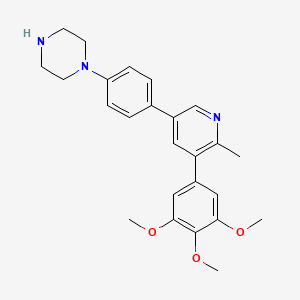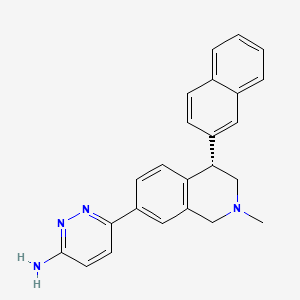
Liafensine
概要
説明
科学的研究の応用
Liafensine has been primarily studied for its potential in treating major depressive disorder and treatment-resistant depression . Its unique mechanism of action as a triple reuptake inhibitor makes it a valuable tool in neuropharmacological research. Additionally, this compound’s ability to modulate multiple neurotransmitter systems simultaneously has implications for studying the complex interactions between serotonin, norepinephrine, and dopamine in the brain.
準備方法
リアフェンシンの合成には、コア構造の形成から始まり、さまざまな官能基の導入を伴う、複数のステップが含まれます。合成経路には一般的に以下が含まれます。
イソキノリンコアの形成: これは、イソキノリン環系を形成する環化反応が含まれます。
官能基の導入: ナフチル基やピリダジンアミン基などのさまざまな官能基は、置換反応によって導入されます。
最終組み立て: 最終生成物は、結晶化やクロマトグラフィーを含む一連の精製ステップによって得られます。
リアフェンシンの工業生産方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、これらの合成経路を最適化する可能性があります。
化学反応の分析
リアフェンシンは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: リアフェンシンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。
還元: 還元反応は、リアフェンシン上の官能基を修飾するために使用でき、薬理学的特性を変化させる可能性があります。
置換: 置換反応は、リアフェンシンの合成において、さまざまな官能基を導入するために一般的に使用されます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
リアフェンシンは、主に主要なうつ病や治療抵抗性うつ病の治療における可能性について研究されてきました . トリプル再取り込み阻害剤としてのユニークな作用機序により、神経薬理学的研究において貴重なツールとなっています。さらに、リアフェンシンは複数の神経伝達物質系を同時に調節する能力があり、脳におけるセロトニン、ノルエピネフリン、ドーパミンの複雑な相互作用を研究するための影響を与えます。
作用機序
リアフェンシンは、セロトニン、ノルエピネフリン、ドーパミンの再取り込みを阻害することで作用し、それらの神経伝達物質のシナプス間隙におけるレベルを高めます . これにより、神経伝達の強化と気分や認知機能の改善につながります。 リアフェンシンの分子標的は、セロトニントランスポーター(SERT)、ノルエピネフリンントランスポーター(NET)、ドーパミントランスポーター(DAT)であり、これらに高親和性で結合します .
類似の化合物との比較
リアフェンシンは、トリプル再取り込み阻害のメカニズムによって、抗うつ剤の中でユニークです。類似の化合物には以下が含まれます。
アミチファジン: 類似の作用機序を持つ別のトリプル再取り込み阻害剤。
アンスファキシン: 比較可能な薬理学的特性を持つ、セロトニン-ノルエピネフリン-ドーパミン再取り込み阻害剤。
これらの化合物と比較して、リアフェンシンは、臨床的有用性に影響を与える可能性のある、独特の薬物動態プロファイルと一連の副作用を示しました .
類似化合物との比較
Liafensine is unique among antidepressants due to its triple reuptake inhibition mechanism. Similar compounds include:
Amitifadine: Another triple reuptake inhibitor with a similar mechanism of action.
Ansofaxine: A serotonin-norepinephrine-dopamine reuptake inhibitor with comparable pharmacological properties.
Compared to these compounds, this compound has shown a distinct pharmacokinetic profile and a unique set of side effects, which may influence its clinical utility .
特性
CAS番号 |
1198790-53-2 |
|---|---|
分子式 |
C24H22N4 |
分子量 |
366.5 g/mol |
IUPAC名 |
6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine |
InChI |
InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1 |
InChIキー |
VCIBGDSRPUOBOG-QFIPXVFZSA-N |
異性体SMILES |
CN1C[C@H](C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |
SMILES |
NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1 |
正規SMILES |
CN1CC(C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-820836; BMS 820836; BMS820836; Liafensine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
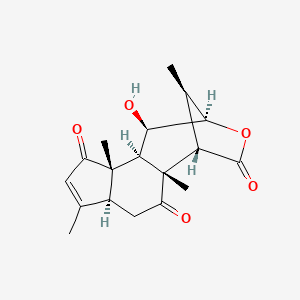
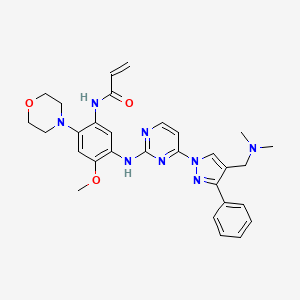


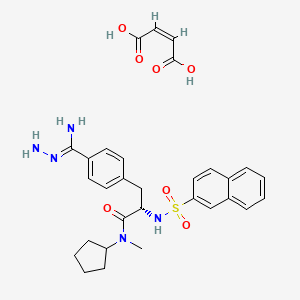
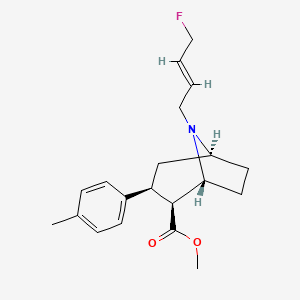
![3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol](/img/structure/B608496.png)

